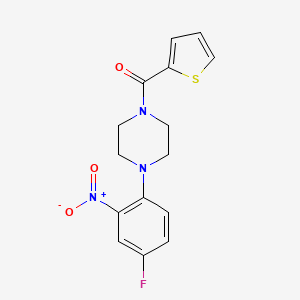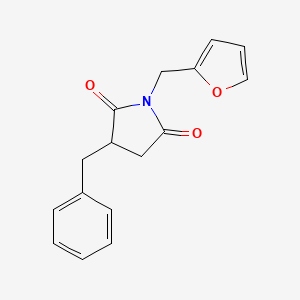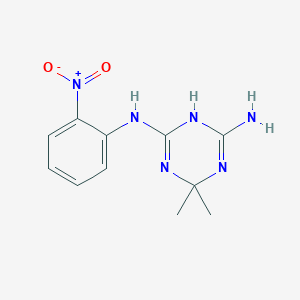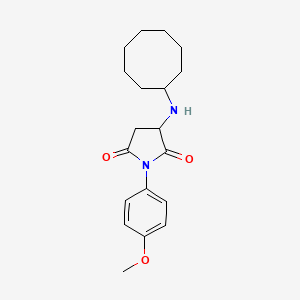
1-(3,5-dimethoxyphenyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to "1-(3,5-dimethoxyphenyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione" often involves multi-step chemical processes, including the use of Ugi reactions, which facilitate the formation of complex molecules from simpler precursors. For example, Ghandi et al. (2016) describe the synthesis of novel hybrid derivatives combining pyrrolidine-2-one and piperazine scaffolds, highlighting the versatility of these compounds in chemical synthesis (Ghandi, Khodadadi, & Abbasi, 2016).
Molecular Structure Analysis
Structural analysis of compounds containing piperazine and pyrrolidine units is crucial for understanding their properties and potential applications. X-ray crystallography, along with computational methods like DFT calculations, are commonly employed to elucidate the molecular structure, as demonstrated by Shawish et al. (2021), who investigated s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties (Shawish, Soliman, Haukka, Dalbahi, Barakat, & El‐Faham, 2021).
Chemical Reactions and Properties
The chemical reactivity of "1-(3,5-dimethoxyphenyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione" and related compounds is influenced by the presence of functional groups that can undergo various chemical reactions. For instance, the acylation reactions of similar molecules, as explored by Zhang et al. (2002), highlight the potential for chemical modification and the synthesis of derivatives with varying properties (Zhang, Gan, Huang, Lu, Pan, & He, 2002).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are often studied to understand their behavior in different environments. The work by Farag et al. (2013) on benzylidene derivatives of piperidine and pyrrolidine showcases the analysis of crystalline structures and how they impact the physical characteristics of these compounds (Farag, Girgis, Ramadan, Moustafa, & Tiekink, 2013).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity, stability, and interactions with other molecules, is essential for predicting the behavior of these compounds in various chemical and biological systems. Carceller et al. (1993) discuss the structure-activity relationships of cyanomethylpiperazines, which can offer insights into the chemical properties of compounds with similar structural elements (Carceller, Merlos, Giral, Almansa, Bartrolí, García-Rafanell, & Forn, 1993).
Propiedades
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-28-18-12-17(13-19(14-18)29-2)25-21(26)15-20(22(25)27)24-10-8-23(9-11-24)16-6-4-3-5-7-16/h3-7,12-14,20H,8-11,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXZUZSBAUAEFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethoxyphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-{[2-(benzoylamino)benzoyl]amino}butanoate](/img/structure/B4017275.png)


![2-imino-5-oxo-1-(2-phenylethyl)-N-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4017311.png)

![5-[2-(5,6-dichloro-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)ethylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4017315.png)

![2-[(2-aminophenyl)thio]-N-(diphenylmethyl)acetamide](/img/structure/B4017332.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4017338.png)
![4-methyl-N-{2-[(2-methylbenzyl)thio]ethyl}-3-nitrobenzenesulfonamide](/img/structure/B4017342.png)

![1-[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)piperidine](/img/structure/B4017364.png)
![ethyl [2-(4-bromophenyl)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B4017369.png)
